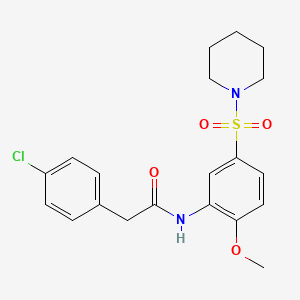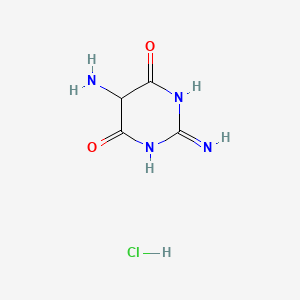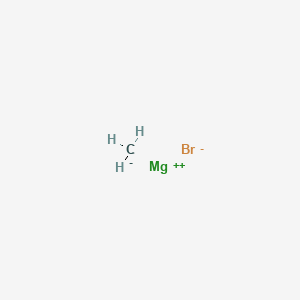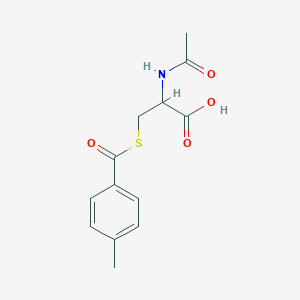
2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a piperidinylsulfonyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Sulfonylation: The piperidinylsulfonyl group is introduced through a sulfonylation reaction, using reagents like piperidine and sulfonyl chloride.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2-methoxyphenyl)acetamide
- 2-(4-Chlorophenyl)-N-(5-(piperidin-1-ylsulfonyl)phenyl)acetamide
- 2-(4-Chlorophenyl)-N-(2-methoxy-5-(morpholin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
2-(4-Chlorophenyl)-N-(2-methoxy-5-(piperidin-1-ylsulfonyl)phenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H23ClN2O4S |
|---|---|
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-methoxy-5-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-27-19-10-9-17(28(25,26)23-11-3-2-4-12-23)14-18(19)22-20(24)13-15-5-7-16(21)8-6-15/h5-10,14H,2-4,11-13H2,1H3,(H,22,24) |
Clave InChI |
MOJFIWVSHAPUCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)CC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Methylsulfanyl)phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12506347.png)
![N-[10,16-bis(4-nitrophenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12506354.png)
![5-(tert-Butyl)benzo[b]thiophen-3(2H)-one](/img/structure/B12506360.png)
![4,4'-[(Dibutylstannanediyl)bis(oxy)]di(pent-3-en-2-one)](/img/structure/B12506365.png)





![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12506406.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B12506422.png)
